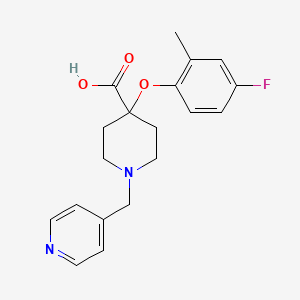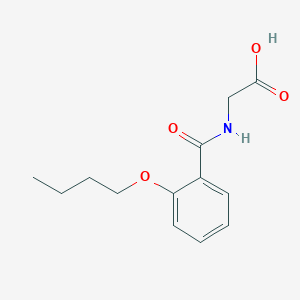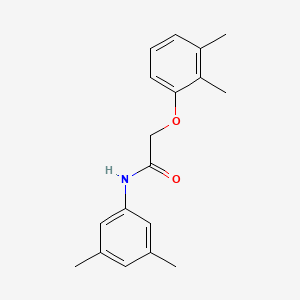
4-(4-fluoro-2-methylphenoxy)-1-(pyridin-4-ylmethyl)piperidine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of complex molecules like "4-(4-fluoro-2-methylphenoxy)-1-(pyridin-4-ylmethyl)piperidine-4-carboxylic acid" often involves multi-step reactions and careful selection of precursors. For instance, a related compound, 4H-pyrano[3,2-c]pyridines, was synthesized from 4-hydroxy-6-methyl-2-pyridone using benzylidenemalononitriles and α-cyanoacrylic esters, demonstrating the intricate nature of such synthetic processes (Mekheimer, Mohamed, & Sadek, 1997).
Molecular Structure Analysis
Molecular structure analysis is crucial for understanding the compound's interactions and reactivity. Techniques like X-ray crystallography, NMR, and mass spectrometry provide detailed insights. For example, the molecular and crystal structures of piperidine derivatives were determined, highlighting the role of hydrogen bonds in molecular packing (Kuleshova & Khrustalev, 2000).
Chemical Reactions and Properties
Chemical reactions involving piperidine-based compounds can be diverse, leading to various derivatives and products. For instance, pyridine-bridged aromatic poly(ether-imide)s synthesized from a pyridine-containing aromatic diamine monomer exhibit good solubility and thermal properties, indicating the versatility of piperidine derivatives in chemical synthesis (Wang et al., 2008).
Physical Properties Analysis
The physical properties of a compound, including solubility, melting point, and crystalline structure, are essential for its practical application. For example, the crystal and molecular structure of a related compound, (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1carbonyl)acrylate, showed H-bonded dimers in the lattice, stabilized by C-H...π and C-H...O interactions, which can influence its solubility and stability (Khan et al., 2013).
Chemical Properties Analysis
The chemical properties, including reactivity with other substances, pH stability, and degradation patterns, are pivotal for understanding a compound's behavior under different conditions. For example, the synthesis and characterization of 2-amino-4-(4-methoxyphenyl)-6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile demonstrated the compound's potential reactivity and applications in further chemical synthesis (Feng, 2011).
Applications De Recherche Scientifique
Aurora Kinase Inhibitor Application
A compound structurally similar to the specified chemical has been identified as an Aurora kinase inhibitor, highlighting its potential utility in cancer treatment. The inhibition of Aurora A kinase could offer a therapeutic strategy for targeting cancer cells, suggesting a promising area for further research and development in oncology (ロバート ヘンリー,ジェームズ, 2006).
Antimycobacterial Activity
Research into spiropiperidin-4-ones, including the focus compound, demonstrates significant in vitro and in vivo activity against Mycobacterium tuberculosis, including multidrug-resistant strains. This suggests potential for the development of new antimycobacterial agents, addressing the global challenge of tuberculosis and drug resistance (R. Kumar et al., 2008).
Advanced Material Synthesis
The compound is also relevant in the synthesis of new materials, such as aromatic polyamides, which possess high thermal stability and solubility in organic solvents. These materials are promising for creating robust, flexible films suitable for a variety of industrial and technological applications, demonstrating the versatility of the compound in materials science (S. Hsiao et al., 1999).
Corrosion Inhibition
Piperidine derivatives, closely related to the focus compound, have been studied for their corrosion inhibition properties on iron. Quantum chemical calculations and molecular dynamics simulations suggest these compounds effectively prevent corrosion, offering potential applications in materials protection and extending the lifespan of metal structures (S. Kaya et al., 2016).
Chemokine Receptor Antagonism
A derivative of the compound has been explored as a CCR1 antagonist, intended for the treatment of rheumatoid arthritis. This highlights its potential application in developing new therapeutic agents targeting inflammatory diseases, demonstrating the compound's significance in drug discovery and pharmacology (B. Latli et al., 2018).
Propriétés
IUPAC Name |
4-(4-fluoro-2-methylphenoxy)-1-(pyridin-4-ylmethyl)piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O3/c1-14-12-16(20)2-3-17(14)25-19(18(23)24)6-10-22(11-7-19)13-15-4-8-21-9-5-15/h2-5,8-9,12H,6-7,10-11,13H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUEXRZYVMRQPFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)OC2(CCN(CC2)CC3=CC=NC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{2-[2-(9-anthrylmethylene)hydrazino]-2-oxoethyl}-N-(2,5-dimethoxyphenyl)methanesulfonamide](/img/structure/B5569007.png)
![1-tert-butyl-5-oxo-N-[2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]-3-pyrrolidinecarboxamide](/img/structure/B5569013.png)
![9-phenyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one](/img/structure/B5569030.png)
![N-[2-(4-acetyl-1-piperazinyl)phenyl]-4-biphenylcarboxamide](/img/structure/B5569037.png)

![5-[(4-methoxy-1-naphthyl)methylene]-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5569050.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-2-(4-morpholinyl)acetamide](/img/structure/B5569054.png)

![1-(cyclopropylsulfonyl)-4-[4-methyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5569070.png)

![4-[4-(3-cyclohexylpropanoyl)-1-piperazinyl]-2-methyl-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5569085.png)
